4-(2-Aminoethyl)-1-phenylpiperidin-4-ol

Vue d'ensemble

Description

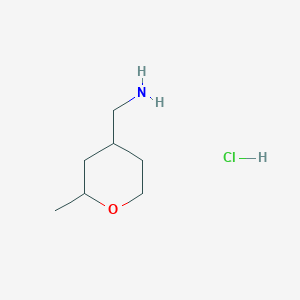

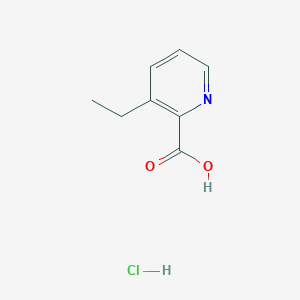

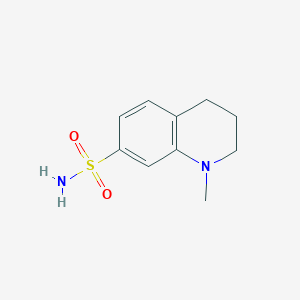

4-(2-Aminoethyl)-1-phenylpiperidin-4-ol, often referred to as 4-AEP, is a synthetic molecule that has been used for a variety of scientific research applications. It is a piperidine-based molecule with a phenyl ring attached to the nitrogen atom of the piperidine ring. It is a white, crystalline solid with a melting point of 159-161°C. 4-AEP has been used in a variety of research fields, including biochemistry, physiology, pharmacology, and toxicology.

Applications De Recherche Scientifique

Sigma Receptor Ligands : A study by Prezzavento et al. (2007) investigated the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines. It found that compounds with 4-phenylpiperidin-4-ol showed high affinity for sigma receptor subtypes. One compound in particular exhibited a favorable sigma1/sigma2 selectivity and did not significantly bind to other neuroreceptors, suggesting potential applications in neuropharmacology (Prezzavento et al., 2007).

Vesicular Acetylcholine Transport Inhibitors : Efange et al. (1991) synthesized and evaluated various 1,3-disubstituted propan-2-ols and an alpha,beta-disubstituted ethanol as potential acyclic mimics of vesamicol, a vesicular acetylcholine transport inhibitor. The study highlighted that analogues containing the 4-phenylpiperidyl fragment were more potent inhibitors, indicating their potential use in modulating acetylcholine-related processes (Efange et al., 1991).

Analogues of Diphenylpyraline : Research by Weis et al. (2003) involved the conversion of 1-unsubstituted 4-dimethylamino-5,6-dihydropyridine-2(1 H )-thiones to isomeric piperidin-4-ols. These were then N-methylated to form 2-substituted 1-methylpiperidin-4-ols. The study explored the antimycobacterial activity and stereochemistry of these compounds, suggesting their potential application in antimicrobial research (Weis et al., 2003).

Nociceptin Receptor Ligands : A 2007 study by Ho et al. identified 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs as ligands for the nociceptin receptor. These compounds displayed high affinity and functional activity, with potential implications for pain management research (Ho et al., 2007).

Material Science and Biochemistry Applications : A compound related to 4-(2-Aminoethyl)-1-phenylpiperidin-4-ol, namely 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been shown to be useful in material science and biochemistry. It acts as a β-turn and 310/α-helix inducer in peptides and as a rigid electron spin resonance probe and fluorescence quencher, indicating its versatility in scientific research (Toniolo et al., 1998).

Mécanisme D'action

Target of Action

The primary target of 4-(2-Aminoethyl)-1-phenylpiperidin-4-ol, also known as dopamine, is the dopamine receptor, specifically the D4 receptor . The dopamine receptor is a class of G-protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS) .

Mode of Action

Dopamine interacts with its targets, the dopamine receptors, by binding to them and triggering slow-acting effects . This interaction results in changes in the cell’s activity, altering its response to stimuli and its function .

Biochemical Pathways

Dopamine plays a crucial role in several biochemical pathways. It is involved in motor control, motivation, reward, learning, memory, and endocrine regulation . The activation of dopamine receptors triggers these pathways, leading to various downstream effects that influence these functions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of dopamine and their impact on its bioavailability are areas of ongoing research .

Result of Action

The molecular and cellular effects of dopamine’s action are diverse, given its involvement in various functions. For instance, in the context of motor control, dopamine’s action can lead to changes in motor output . In terms of reward and motivation, dopamine can influence the perceived motivational prominence of an outcome, propelling the organism’s behavior towards or away from achieving that outcome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dopamine. For example, certain conditions, such as eutrophication and global climate change, can allow dopamine-producing cyanobacteria to thrive . Furthermore, the production of dopamine and its isomers may have an important role in ancient and modern cyanobacterial metabolism, suggesting that environmental factors can influence these processes .

Propriétés

IUPAC Name |

4-(2-aminoethyl)-1-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-6-13(16)7-10-15(11-8-13)12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLZZULMXHAQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CCN)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)

![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)

![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)

![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)